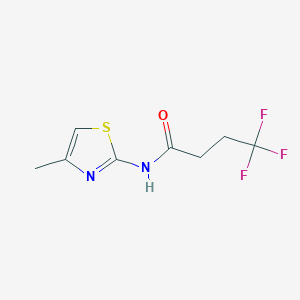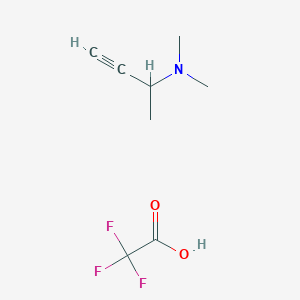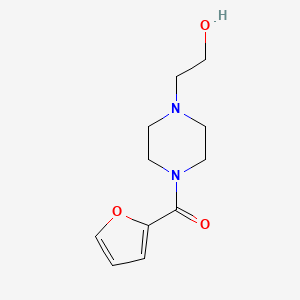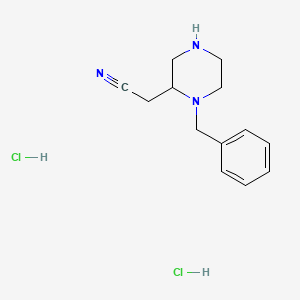![molecular formula C20H27N3O3 B7451753 Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451753.png)
Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate, also known as EMAQ, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. EMAQ has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for use in various laboratory experiments. In We will also discuss some of the future directions for research on this compound.
作用机制
The exact mechanism of action of Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. In cancer cells, Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurobiology, Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate for use in laboratory experiments is its versatility. It has been shown to have a range of effects in different research fields, making it a useful compound for a variety of studies. Additionally, Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to determine the optimal dosage and administration for these conditions. Another area of interest is its potential as a drug candidate for the treatment of malaria. Studies have shown promising results in animal models, but further research is needed to determine its efficacy in humans. Finally, Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate may have potential applications in the field of drug discovery, as it has been shown to inhibit the activity of certain enzymes and receptors that are involved in disease processes.
合成方法
The synthesis of Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate involves a multi-step process that begins with the reaction of 2-amino-4,6-dimethylquinoline with ethyl 3-bromo-2-methylpropionate to form 6-methyl-4-(2-methylpropionyloxy)quinoline-2-amine. This intermediate is then reacted with morpholine and sodium hydride to produce ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate. The final product is obtained by purification through column chromatography.
科学研究应用
Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has also been studied for its potential as a drug candidate for the treatment of malaria.
属性
IUPAC Name |
ethyl 6-methyl-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-3-26-20(24)17-14-22-18-6-5-15(2)13-16(18)19(17)21-7-4-8-23-9-11-25-12-10-23/h5-6,13-14H,3-4,7-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJDQNUHENFTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one](/img/structure/B7451681.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)
![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)
![2-thiomorpholin-4-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B7451710.png)







![Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451748.png)